Benazepril

Descripción general

Descripción

Synthesis Analysis

The synthesis of benazepril involves a dynamic kinetic resolution process . A novel and concise synthesis of benazepril hydrochloride has been described, which involves an Ugi three-component reaction in trifluoroethanol . The key step is the trifluoroacetic acid-mediated hydrolysis of secondary amides followed by esterification as a domino process to form the corresponding ethyl ester .Molecular Structure Analysis

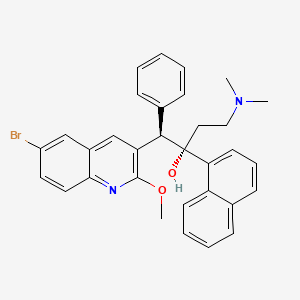

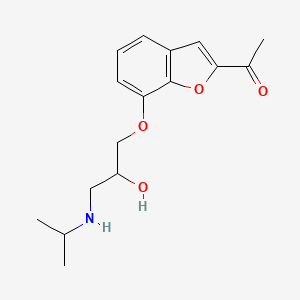

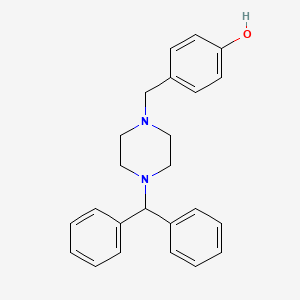

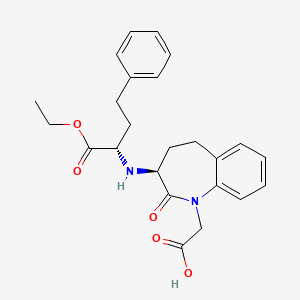

The molecular structure of benazepril is C24H28N2O5 .Chemical Reactions Analysis

Benazepril undergoes a series of chemical reactions during its synthesis. The Ugi three-component reaction combines an amine, carbonyl compound, and isocyanide to get α-amino amides . This reaction is followed by the trifluoroacetic acid-mediated hydrolysis of secondary amides and subsequent esterification .Physical And Chemical Properties Analysis

Benazepril is a small molecule with a molecular weight of 424.4895 . It is a prodrug that is converted into its active form, benazeprilat, by the liver .Aplicaciones Científicas De Investigación

Hypertension Treatment

Benazepril is widely used in the treatment of hypertension . It is converted into its active form, benazeprilat, a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor by cleavage of its ester group . Of the ACE inhibitors, benazepril is the most potent .

Congestive Heart Failure Management

Benazepril is also used to manage congestive heart failure . It helps to reduce the strain on the heart and relax blood vessels, making it easier for the heart to pump blood.

Chronic Renal Failures Treatment

Benazepril has been found to be effective in treating chronic renal failures . It helps to decrease certain chemicals that tighten the blood vessels, so blood flows more smoothly and the heart can pump blood more efficiently.

Synthesis Research

There has been significant research into the synthesis of Benazepril. For instance, a novel and concise synthesis of Benazepril hydrochloride was described using an Ugi three-component reaction in shorter reaction times . Another research described a convergent pathway in which a key chiral intermediate to Benazepril·HCl was prepared through an asymmetric aza-Michael reaction .

Combination Therapy

Benazepril is often used in combination with other drugs for enhanced efficacy. For example, a study analyzed the pharmaceutical effect of nifedipine combined with benazepril in the treatment of senile hypertension .

Pharmaceutical Manufacturing

Benazepril is used in the pharmaceutical industry for the manufacturing of different pharmaceutical compounds due to its high atom economy, high efficiency with low cost .

Mecanismo De Acción

Biochemical Pathways

The primary biochemical pathway affected by Benazepril is the Renin-Angiotensin System (RAS). By inhibiting ACE, Benazepril reduces the production of angiotensin II, leading to a decrease in vasoconstriction and aldosterone secretion . This results in vasodilation and a decrease in blood volume, both of which contribute to a reduction in blood pressure .

Pharmacokinetics

Benazepril exhibits the following ADME (Absorption, Distribution, Metabolism, and Excretion) properties :

- Excretion : It is primarily excreted in the urine, with trace amounts as benazepril and 20% as benazeprilat .

Result of Action

The molecular and cellular effects of Benazepril’s action primarily involve the inhibition of ACE and the subsequent reduction in angiotensin II levels . This leads to a decrease in vasoconstriction and aldosterone secretion, resulting in lower blood pressure . Additionally, Benazepril has been found to affect the expression of certain proteins, such as integrin-linked kinase and smooth muscle α-actin, in certain conditions like diabetic nephropathy .

Action Environment

The action, efficacy, and stability of Benazepril can be influenced by various environmental factors. For instance, the presence of other medications can interact with Benazepril, potentially altering its effectiveness . Additionally, individual patient factors, such as liver function, can impact the metabolism of Benazepril and thus its efficacy . Therefore, it’s crucial to consider these factors when prescribing and administering Benazepril.

Safety and Hazards

Propiedades

IUPAC Name |

2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCFTKFZXHTYIP-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

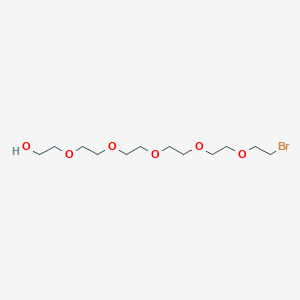

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022645 | |

| Record name | Benazepril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Benazepril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

19mg/mL, 1.05e-02 g/L | |

| Record name | Benazepril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00542 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benazepril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Benazeprilat, the active metabolite of Benazepril, competes with angiotensin I for binding at the angiotensin-converting enzyme, blocking the conversion of angiotensin I to angiotensin II. Inhibition of ACE results in decreased plasma angiotensin II. As angiotensin II is a vasoconstrictor and a negative-feedback mediator for renin activity, lower concentrations result in a decrease in blood pressure and stimulation of baroreceptor reflex mechanisms, which leads to decreased vasopressor activity and to decreased aldosterone secretion. | |

| Record name | Benazepril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00542 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Benazepril | |

CAS RN |

86541-75-5 | |

| Record name | Benazepril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86541-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benazepril [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086541755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benazepril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00542 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benazepril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENAZEPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDM7Q7QWP8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benazepril | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benazepril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

148-149 °C, 148 - 149 °C | |

| Record name | Benazepril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00542 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benazepril | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benazepril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of benazepril?

A1: Benazepril is a prodrug that is metabolized to its active form, benazeprilat, in the liver. Benazeprilat is a potent and selective inhibitor of angiotensin-converting enzyme (ACE). [] ACE is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. [] By inhibiting ACE, benazepril reduces the formation of angiotensin II, leading to vasodilation and a decrease in blood pressure. [, ]

Q2: What are the downstream effects of ACE inhibition by benazeprilat?

A2: Inhibition of ACE by benazeprilat leads to:

- Vasodilation: Reduced angiotensin II levels lead to relaxation of blood vessels, decreasing blood pressure. []

Q3: Does benazepril affect other vasoactive substances besides angiotensin II?

A3: Benazepril and benazeprilat primarily exert their vasodilatory effects by inhibiting angiotensin II synthesis. [] While benazepril at higher concentrations showed some influence on prostaglandin-induced responses in isolated blood vessels, these effects are not considered to be its primary mechanism of action. []

Q4: What are the key pharmacokinetic parameters of benazepril and benazeprilat?

A4: Key pharmacokinetic parameters for benazepril and benazeprilat include:

- Rapidly absorbed after oral administration (Tmax ~ 0.5-2 hours). [, , , ]

- Rapidly metabolized to benazeprilat in the liver. [, , ]

- Short half-life (~0.76-2.9 hours). []

- Peak plasma concentrations reached later than benazepril (Tmax ~ 1.25 - 7.8 hours). [, ]

- Biphasic elimination with a terminal half-life of ~11.7-19 hours after a single dose and longer after repeated doses (up to 27.7 hours). [, ]

- Moderate bioaccumulation with repeated dosing. []

Q5: How long does benazepril take to reach steady-state concentrations?

A5: Steady-state benazeprilat concentrations are generally reached within three doses of benazepril. []

Q6: How does benazepril affect plasma ACE activity?

A6: Benazepril effectively inhibits plasma ACE activity in a dose-dependent manner. Maximum inhibition (>85% and often reaching 100%) occurs around the time of peak benazeprilat concentration and is sustained for at least 24 hours after a single dose. [, ] This long duration of action is attributed to the presence of the terminal elimination phase of benazeprilat. []

Q7: Is the dosage of benazepril adjusted for patients with liver cirrhosis?

A7: Although the plasma concentrations of benazepril were found to be doubled in patients with liver cirrhosis compared to healthy subjects, the rate and extent of its conversion to benazeprilat remained virtually unaffected. [] This suggests that dosage adjustments may not be necessary for these patients. []

Q8: What in vitro models have been used to study benazepril?

A8: One in vitro model used to study benazepril's protective effect against doxorubicin-induced cardiotoxicity involved rat embryonic cardiac myoblast cells (H9c2 cell line). [] The study demonstrated that pre-treating H9c2 cells with benazepril hydrochloride reduced doxorubicin-induced apoptosis and oxidative stress, suggesting a potential cardioprotective effect. []

Q9: What in vivo models have been used to study benazepril?

A9: Various animal models have been employed to investigate the effects of benazepril:

- Spontaneously Hypertensive Rats (SHRs): Used to study benazepril's effects on blood pressure regulation, cardiac hypertrophy, and renal function. [, , , ]

- Diabetic Nephropathy Rats: Employed to evaluate benazepril's renoprotective effects in the context of diabetes. [, , ]

- Acute Myocardial Infarction Rats: Utilized to investigate benazepril's impact on ventricular remodeling and cardiac function post-infarction. []

- Canine Atrial Fibrillation Models: Used to study benazepril's effects on atrial remodeling in the context of atrial fibrillation. []

Q10: What are the key findings from clinical trials on benazepril?

A10: Clinical trials have demonstrated the efficacy and safety of benazepril in managing:

- Hypertension: Benazepril effectively lowers blood pressure, both as monotherapy and in combination with other antihypertensive agents like amlodipine. [, , , ]

- Chronic Kidney Disease: In cats, benazepril reduced proteinuria. [] In humans, it slowed the progression of renal disease in patients with advanced renal insufficiency. []

- Heart Failure: Benazepril improved cardiac function and reduced mortality in patients with heart failure. []

Q11: Are there any specific drug delivery or targeting strategies being explored for benazepril?

A11: While the provided research papers do not specifically focus on novel drug delivery systems for benazepril, the research highlights the importance of optimizing benazepril's pharmacokinetic profile, particularly in the context of its conversion to benazeprilat. Future research could explore modified release formulations or targeted delivery systems to enhance its therapeutic efficacy and potentially reduce side effects.

Q12: What analytical methods have been used to quantify benazepril and benazeprilat in biological samples?

A12: Various analytical techniques have been employed for quantifying benazepril and benazeprilat, including:

- UPLC-MS/MS: This highly sensitive and specific method has been used to determine benazepril and benazeprilat concentrations in human plasma. []

- Gas Chromatography-Mass Spectrometry: This technique was utilized to measure benazepril and benazeprilat levels in dog plasma. []

- HPLC-MS/MS: This method has been employed to analyze the pharmacokinetics of benazepril hydrochloride tablets in patients with chronic glomerulonephritis. []

- High-Performance Liquid Chromatography (HPLC): This versatile technique, often coupled with UV detection, has been utilized to quantify benazepril and benazeprilat in various biological samples. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.